molecular formula C26H26ClF3N8O B8195961 CD532 hydrochloride

CD532 hydrochloride

カタログ番号: B8195961
分子量: 559.0 g/mol
InChIキー: JEMDMVHTFBVJDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CD532 hydrochloride is a potent, small-molecule inhibitor of Aurora A kinase (AURKA) with a dual mechanism of action:

  • AURKA Inhibition: IC50 = 45–48 nM, disrupting mitotic progression .
  • MYCN Degradation: Promotes proteasomal degradation of the oncoprotein MYCN, critical in MYCN-amplified neuroblastoma .

特性

IUPAC Name

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDMVHTFBVJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClF3N8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

CD532 (塩酸塩) の合成は、通常、コア構造の調製から始まり、その後、さまざまな官能基を導入する、複数のステップを含みます。正確な合成経路は異なる可能性がありますが、一般的に以下を含みます。

    コア構造の形成: このステップでは、CD532 の基本的な分子骨格が構築されます。

    官能基の導入: アルキル化、アシル化、ハロゲン化などの反応を通じて、さまざまな官能基がコア構造に導入されます。

    精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して、所望の純度が得られるまで精製されます。

工業生産方法

工業環境では、CD532 (塩酸塩) の生産は、ラボの合成プロセスをスケールアップすることを伴います。これには、収率と純度を最大化する反応条件の最適化と、堅牢な精製方法の実装が含まれます。自動反応器や連続フローシステムの使用は、大規模生産における効率と一貫性を高めることができます。

化学反応の分析

科学研究への応用

CD532 (塩酸塩) は、化学、生物学、医学、および産業の分野における、科学研究において幅広い用途があります。

科学的研究の応用

Pharmacodynamics

The compound has demonstrated significant potency with an IC50 of approximately 45 nM against Aurora A kinase, making it one of the more effective inhibitors in this class . The ability to downregulate MYCN levels further enhances its therapeutic potential.

Scientific Research Applications

CD532 is utilized across several domains within scientific research:

Cancer Research

  • Targeting MYCN-Amplified Cancers : CD532 has been extensively studied for its effects on neuroblastoma and other cancers with MYCN amplification. It has shown efficacy in reducing tumor growth in xenograft models .
  • Cell Cycle Studies : Researchers use CD532 to investigate the role of Aurora A in cell cycle regulation, particularly its impact on S-phase entry and overall cell viability .

Cell Biology

  • Mechanistic Studies : The compound serves as a tool to dissect the molecular pathways involving Aurora A and MYCN, helping elucidate their roles in cellular processes such as division and apoptosis .

Drug Development

  • Therapeutic Agent Exploration : CD532 is being explored as a potential therapeutic agent for treating cancers characterized by high MYCN levels. Its unique mechanism offers a promising avenue for developing targeted therapies .

Comparison with Other Kinase Inhibitors

A comparative analysis with other Aurora A inhibitors highlights CD532's unique properties:

CompoundIC50 (nM)MechanismMYCN Degradation
CD53245Selective Aurora A inhibitionYes
MLN82371.2Selective Aurora A inhibitionNo
VX-6800.6Broad-spectrum (A/B/C) inhibitionNo
AlisertibNot specifiedSelective Aurora A inhibitionNo

This table illustrates that while other inhibitors may have lower IC50 values, they lack the dual mechanism of action that makes CD532 particularly valuable for targeting MYCN-driven tumors.

Case Studies

Several studies have documented the efficacy of CD532 in preclinical settings:

Case Study 1: Neuroblastoma Xenograft Model

  • Objective : To assess the tumor growth inhibition by CD532.
  • Method : Mice were implanted with MYCN-amplified neuroblastoma cells and treated with varying doses of CD532.
  • Results : Significant tumor regression was observed with over 80% reduction in tumor volume compared to controls .

Case Study 2: Cell Line Studies

  • Objective : Evaluate the cytotoxic effects of CD532 on neuroblastoma cell lines.
  • Method : Different neuroblastoma cell lines were treated with CD532, and cell viability was assessed.
  • Results : Dose-dependent loss of MYCN protein was noted, correlating with reduced cell viability .

作用機序

CD532 (塩酸塩) は、オーロラAキナーゼと直接相互作用し、その活性を阻害することで効果を発揮します。この阻害は、細胞分裂の破壊とMYCNタンパク質の分解の促進につながります。 この化合物は、オーロラAキナーゼに構造変化を誘発し、これがその阻害作用に不可欠です .

類似化合物との比較

Key Properties

Parameter Value
Molecular Formula C₂₆H₂₆ClF₃N₈O (hydrochloride form)
Molecular Weight 558.99 g/mol
CAS Number 1639009-81-6
Solubility DMSO-soluble; heating/sonication recommended
Storage Conditions -20°C (powder), -80°C (solutions)

Preclinical Efficacy

  • In Vitro : EC50 = 223 nM in SK-N-BE(2) neuroblastoma cells; induces G1/S phase arrest .
  • In Vivo: Reduces tumor growth by 60% in MYCN-amplified xenograft models at 25 mg/kg .

Comparison with Similar Aurora Kinase Inhibitors

Selectivity and Potency

Compound Target (IC₅₀) Mechanism Key Features
CD532 Hydrochloride Aurora A (45 nM) Dual AURKA inhibition + MYCN degradation High specificity for MYCN-driven cancers
Aurora Kinase Inhibitor-2 Aurora A (310 nM), Aurora B (240 nM) ATP-competitive; pan-Aurora inhibition Less potent vs. Aurora A than CD532
JAB-2485 Aurora A (0.33 nM) Selective AURKA inhibition (1,700× over Aurora B) Ultra-high potency but no MYCN effect
Barasertib (AZD1152) Aurora B (0.37 nM) Aurora B-specific inhibition Targets polyploidy in AML
PHA-680632 Aurora A (27 nM), B (135 nM), C (120 nM) Pan-Aurora inhibition Broad-spectrum but lower selectivity

Mechanism of Action

  • This compound : Unique dual action disrupts AURKA kinase activity and destabilizes MYCN, synergistically impairing cancer cell proliferation .
  • Others : Most inhibitors (e.g., Barasertib, Aurora Kinase Inhibitor-2) solely target kinase activity without affecting oncoprotein stability .

Pharmacokinetics

  • This compound : Plasma half-life = 1.5 hours in mice; AUC₀–₂₄ = 27 μM·h .
  • Barasertib : Longer half-life (~10 hours) due to prodrug metabolism .

Advantages and Limitations of this compound

Advantages

  • Dual Mechanism : Simultaneously targets AURKA and MYCN, enhancing efficacy in resistant cancers .
  • Potency : Lower IC₅₀ vs. older Aurora A inhibitors (e.g., Aurora Kinase Inhibitor-2) .

Limitations

  • Short Half-Life : Requires frequent dosing in vivo .
  • Solubility Challenges : Requires DMSO for dissolution, complicating formulation .

生物活性

CD532 (hydrochloride) is a potent inhibitor of Aurora A kinase, a critical regulator of cell division and a target for cancer therapy. This compound has garnered attention due to its dual mechanism of action: inhibiting Aurora A activity and promoting the degradation of the MYCN oncoprotein, which is often overexpressed in various malignancies, particularly neuroblastoma.

CD532 functions primarily by inducing an allosteric conformational change in Aurora A kinase. This change stabilizes the kinase in an inactive state, disrupting its interaction with MYCN. The binding of CD532 involves two key components:

  • Aminopyrazole-Pyrimidine : Acts as a competitive inhibitor at the ATP-binding site.
  • 3-Trifluoromethyl-Biphenyl Urea : Disrupts the protein-protein interaction (PPI) between Aurora A and MYCN, leading to enhanced proteasomal degradation of MYCN.

The potency of CD532 has been quantified with an IC50 value of approximately 45 nM , indicating its effectiveness in inhibiting Aurora A kinase activity in vitro .

Biological Activity Summary

Activity Description
Aurora A Inhibition Potent inhibition with IC50 = 45 nM.
MYCN Degradation Promotes loss of MYCN protein levels in a dose-dependent manner.
Cell Cycle Effects Induces S-phase loss and G2/M arrest in neuroblastoma cells.
Cytotoxicity Exhibits cytotoxic effects in MYCN-amplified neuroblastoma cells.

Research Findings

  • Inhibition of Aurora A and MYCN : Studies have shown that CD532 effectively reduces MYCN levels while maintaining low levels of Aurora A protein, suggesting a unique mechanism distinct from other inhibitors like MLN8237 and VX-680, which either stabilize Aurora A or show minimal effects on MYCN .
  • Cell Line Studies : In various neuroblastoma cell lines, CD532 treatment resulted in significant reductions in both MYCN expression and phosphorylation of Histone H3, a substrate for Aurora kinases, indicating effective cell cycle regulation .
  • Crystallographic Insights : Structural studies reveal that the urea moiety of CD532 stabilizes its binding to Aurora A, facilitating the conformational shift that inhibits kinase activity and disrupts MYCN interaction .

Case Studies

  • In a study involving MYCN-amplified neuroblastoma cells, treatment with CD532 led to a significant reduction in S-phase entry after just 4 to 6 hours of exposure, highlighting its rapid action against proliferating cancer cells .
  • Another investigation demonstrated that CD532's ability to downregulate MYCN was less effective against non-phosphorylatable mutants, indicating that its action relies on specific phosphorylation pathways .

Q & A

Q. What are the primary mechanisms of action of CD532 (hydrochloride) in cancer models?

CD532 inhibits Aurora A kinase (IC₅₀ = 45 nM) through dual mechanisms: (1) direct ATP-competitive inhibition of Aurora A catalytic activity and (2) destabilization of the Aurora A-MYCN protein complex, leading to proteasomal degradation of MYCN. Structural studies reveal that CD532 binds to Aurora A’s active site, inducing a conformational shift that disrupts its interaction with MYCN .

Methodological Insight : Validate target engagement using:

  • Western blotting for MYCN levels post-treatment (e.g., SK-N-BE(2) neuroblastoma cells treated with 0.1–1 μM CD532 for 24 hours) .
  • Co-immunoprecipitation (Co-IP) to assess Aurora A-MYCN complex dissociation .

Q. How should researchers design in vitro assays to evaluate CD532’s efficacy?

Key Parameters :

  • Cell lines : Use MYCN-amplified models (e.g., SK-N-BE(2), Kelly neuroblastoma cells). EC₅₀ values range from 146.7 nM (Kelly) to 223.2 nM (SK-N-BE(2)) after 72-hour exposure .
  • Dose-response curves : Include concentrations from 1 nM to 10 μM to capture dual effects (kinase inhibition at lower doses; MYCN degradation at higher doses) .
  • Proliferation assays : Combine with flow cytometry to monitor S-phase arrest (e.g., 1 μM CD532 blocks S-phase entry in SK-N-BE(2) cells within 6 hours) .

Q. What are optimal storage and handling protocols for CD532 (hydrochloride)?

  • Powder : Store at -20°C (stable for 3 years).
  • Stock solutions : Prepare in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles.
  • In vivo formulations : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility (2 mg/mL working concentration) .

Advanced Research Questions

Q. How can contradictory data on CD532’s efficacy in non-MYCN models be resolved?

Case Study : Some studies report limited activity in MYCN-negative cancers. Potential resolutions:

  • Mechanistic divergence : Aurora A inhibition alone may not suffice in MYCN-independent tumors. Combine CD532 with PLK1 inhibitors (e.g., AAPK-25) to amplify mitotic arrest .
  • Biomarker stratification : Pre-screen tumors for Aurora A overexpression or MYC-family transcript levels using RNA-seq .
  • Dosing optimization : In MYCN-low models, escalate doses (e.g., >5 μM) to exploit off-target kinase inhibition (e.g., Aurora B/C) .

Q. What experimental strategies mitigate CD532’s short plasma half-life (hours) in vivo?

  • Dosing schedules : Administer 20 mg/kg daily or 60 mg/kg twice weekly to maintain AUC₀–24 >27 μM·h .
  • Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation (experimental protocols in Gustafson et al., 2014) .
  • Combination therapy : Pair with MYC-stabilizing agents (e.g., BET inhibitors) to extend therapeutic windows .

Q. How does CD532’s allosteric mechanism impact resistance development?

Unlike ATP-competitive inhibitors, CD532’s conformational disruption of Aurora A reduces susceptibility to kinase-domain mutations. However, resistance may arise via:

  • Compensatory MYCN stabilization : Monitor for upregulated USP7 deubiquitinase activity using ubiquitination assays .
  • Aurora A overexpression : Quantify AURKA copy number via qPCR in relapsed tumors .

Validation Protocol : Generate CD532-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform RNA-seq/CRISPR screens to identify resistance drivers .

Data Interpretation & Optimization

Q. How should researchers address variability in MYCN degradation across cell lines?

  • Time-course experiments : MYCN loss occurs within 6–24 hours in sensitive lines (e.g., SK-N-BE(2)) but may require >48 hours in others .
  • Proteasome inhibition : Co-treat with MG-132 (10 μM) to confirm degradation is proteasome-dependent .
  • Cell cycle synchronization : Use nocodazole (100 ng/mL, 16 hours) to enrich mitotic cells, where Aurora A-MYCN interaction is maximal .

Q. What computational tools support CD532’s mechanism-of-action studies?

  • Molecular dynamics (MD) simulations : Model Aurora A’s conformational shifts using co-crystal structures (PDB: 4ZON) .
  • Principal component analysis (PCA) : Apply to structural clustering data (e.g., FactoMineR package in R) to quantify conformational changes .

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